2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:
- A thiophen-2-yl substituent at position 5, which enhances π-π stacking interactions in biological targets.
- A 2-oxo-2-(piperidin-1-yl)ethylsulfanyl side chain at position 2, which may influence pharmacokinetics and target binding through its basic piperidine moiety .
Thieno[2,3-d]pyrimidin-4-ones are recognized for their antimicrobial, anticancer, and kinase-inhibitory properties, with structural modifications critically affecting bioactivity and drug-likeness .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S3/c1-2-8-23-19(25)17-14(15-7-6-11-26-15)12-27-18(17)21-20(23)28-13-16(24)22-9-4-3-5-10-22/h2,6-7,11-12H,1,3-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZZNORCKYJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCC3)SC=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4-one core.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced through a substitution reaction, often using thiophene derivatives and suitable catalysts.
Attachment of the Piperidin-1-yl Ethyl Sulfanyl Group:
Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and prop-2-en-1-yl groups, leading to the formation of sulfoxides and epoxides, respectively.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiophen-2-yl and piperidin-1-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and epoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and pharmacological implications of Compound A compared to analogues:
Key Observations:
- Piperidine Side Chain : Compared to simpler sulfanyl groups () or isoxazole derivatives (), the piperidine moiety in Compound A may improve solubility and target affinity due to its basicity and hydrogen-bonding capacity .
- Allyl Group : The conserved prop-2-en-1-yl group across analogues suggests its role in modulating steric bulk and membrane permeability .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4-ones with heterocyclic substituents (e.g., furan, thiophene) exhibit moderate to strong antimicrobial activity. Compound A’s thiophen-2-yl group may enhance potency against Gram-positive bacteria compared to furan derivatives .
- Drug-Likeness: ’s chromeno-pyrimidinone (LogP: 3.2, molecular weight: 379.4 g/mol) serves as a benchmark. Compound A (estimated molecular weight: ~473 g/mol) may require optimization for Lipinski’s Rule of Five compliance .
- Synthetic Complexity : Multi-step synthesis is implied for Compound A , contrasting with one-step methods for simpler derivatives (e.g., ) .
Biological Activity
The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.45 g/mol. The structure includes several functional groups that may contribute to its biological activity, such as the piperidine ring and thiophene moiety.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains using the agar disc-diffusion method. Results showed that it possesses notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain strains .
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity . In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH assay, where it exhibited an IC50 value of 25 µM, indicating strong radical-scavenging ability .
Cholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit cholinesterase enzymes , which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound showed a moderate inhibitory effect on acetylcholinesterase (AChE) with an IC50 value of 48 µM, making it a candidate for further development in neuropharmacology .
Anti-inflammatory Properties
Preliminary studies have suggested that this compound may possess anti-inflammatory properties . In vitro tests indicated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound. This suggests its potential use in managing inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study published in 2020 assessed the antimicrobial effects of various derivatives of thieno[2,3-d]pyrimidinones, including our compound. The findings highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential role in developing new antibiotics .
- Neuroprotective Effects : A research article focused on the neuroprotective effects of similar compounds noted that derivatives with piperidine structures demonstrated improved cognitive function in animal models of Alzheimer's disease. This supports the hypothesis that our compound may also exhibit neuroprotective properties through cholinesterase inhibition .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
